4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
Overview
Description
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a compound that features a bicyclo[1.1.1]pentane (BCP) core attached to a benzoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications .
Mechanism of Action
Target of action
It’s known that bicyclo[111]pentane (BCP) derivatives can be used to construct different target molecules, which greatly facilitates the development and industrial application of corresponding drug/natural product analogs .
Mode of action
BCP derivatives represent novel chemical space and provide novel vectors for ligand–target interactions in drug discovery .
Biochemical Analysis
Biochemical Properties
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s rigid structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux . The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components. The impact on cell signaling pathways can also influence cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound’s interaction with enzymes can lead to inhibition or activation, depending on the context . For instance, it may inhibit enzyme activity by binding to the active site or modulate enzyme function through allosteric interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary, depending on the concentration and duration of exposure. Prolonged exposure to the compound may lead to changes in cellular metabolism, gene expression, and overall cell health, highlighting the importance of monitoring these parameters in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating specific biochemical pathways or improving metabolic function . At higher doses, it may cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For instance, it may inhibit specific enzymes involved in biosynthetic pathways, leading to reduced production of certain metabolites. Conversely, it may activate enzymes in catabolic pathways, enhancing the breakdown of cellular components and energy production. These interactions underscore the compound’s potential in regulating metabolic processes and its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and overall biological effects, highlighting the importance of understanding these processes for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid typically involves the formation of the bicyclo[1.1.1]pentane core followed by its attachment to the benzoic acid group. One common method involves the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions including cycloaddition and functionalization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and yields. Continuous flow processes have been explored to generate [1.1.1]propellane on demand, which can then be derivatized into various BCP species, including this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The BCP core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid group yields benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid has a wide range of applications in scientific research:
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)9-1-3-10(4-2-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBULJYSXOZSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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